![molecular formula C16H14BrNO4 B2486960 2-(2-(2-Bromo-4-methylphenoxy)acetamido)benzoic acid CAS No. 301693-79-8](/img/structure/B2486960.png)
2-(2-(2-Bromo-4-methylphenoxy)acetamido)benzoic acid
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Overview
Description
Scientific Research Applications
Ion Channel Modulation
CBA has been investigated for its effects on ion channels, particularly the TMEM206 channel. TMEM206 is functionally expressed in colorectal cancer cell lines . CBA acts as a small molecule inhibitor of TMEM206, effectively reducing its activity. This inhibition could have implications for cellular homeostasis, signaling, and cell death pathways.
Benzylic Position Chemistry
CBA’s chemical structure includes a benzylic position, which can undergo interesting reactions. For instance, oxidation of the alkyl side chain can lead to the formation of a carboxylic acid functional group . Researchers may explore these chemical transformations for drug design or synthetic purposes.
Drug Scaffold Development
Despite its limitations at pH 6.0, CBA remains a promising scaffold for drug development. Medicinal chemists can modify its structure to enhance efficacy, selectivity, and pharmacokinetic properties. By leveraging CBA’s unique features, researchers aim to create novel compounds for various therapeutic applications.
Mechanism of Action
Target of Action
A structurally similar compound, 4-chloro-2-(2-chlorophenoxy)acetamido benzoic acid (cba), has been reported to inhibit tmem206 . TMEM206 is a protein that conducts Cl− ions across plasma and vesicular membranes .
Mode of Action
It’s known that benzylic compounds can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Tmem206, a potential target, is involved in many physiological functions, including cell volume regulation, vesicular acidification, transepithelial transport, and cellular signaling .
Result of Action
It’s known that inhibition of tmem206 can affect acid-induced cell death in certain cells .
properties
IUPAC Name |
2-[[2-(2-bromo-4-methylphenoxy)acetyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO4/c1-10-6-7-14(12(17)8-10)22-9-15(19)18-13-5-3-2-4-11(13)16(20)21/h2-8H,9H2,1H3,(H,18,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGLZNEUYNMYWJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC=CC=C2C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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